molecular formula C16H18O B14356702 4-Methyl-2-(1-phenylpropan-2-yl)phenol CAS No. 92625-21-3

4-Methyl-2-(1-phenylpropan-2-yl)phenol

Cat. No.: B14356702
CAS No.: 92625-21-3
M. Wt: 226.31 g/mol
InChI Key: KGXVWHMBLQWAJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(1-phenylpropan-2-yl)phenol, also known as thymol, is a naturally occurring monoterpenoid phenol derivative of cymene. It is found in the oil of thyme and other plants and is known for its antiseptic properties. This compound has a molecular formula of C10H14O and a molecular weight of 150.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-2-(1-phenylpropan-2-yl)phenol can be synthesized through various methods. One common method involves the alkylation of m-cresol with isopropylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound often involves the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . This method is favored for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(1-phenylpropan-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2-(1-phenylpropan-2-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(1-phenylpropan-2-yl)phenol involves its interaction with microbial cell membranes. It disrupts the lipid bilayer, leading to increased permeability and leakage of cellular contents, ultimately causing cell death. This compound targets various molecular pathways, including those involved in membrane integrity and enzyme function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(1-phenylpropan-2-yl)phenol is unique due to its natural occurrence and potent antiseptic properties. Its ability to disrupt microbial cell membranes sets it apart from other similar compounds, making it highly effective in antimicrobial applications .

Properties

CAS No.

92625-21-3

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

4-methyl-2-(1-phenylpropan-2-yl)phenol

InChI

InChI=1S/C16H18O/c1-12-8-9-16(17)15(10-12)13(2)11-14-6-4-3-5-7-14/h3-10,13,17H,11H2,1-2H3

InChI Key

KGXVWHMBLQWAJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(C)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.